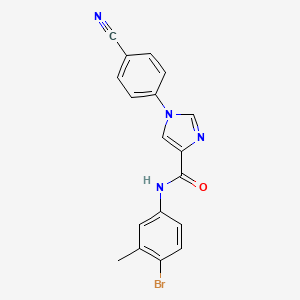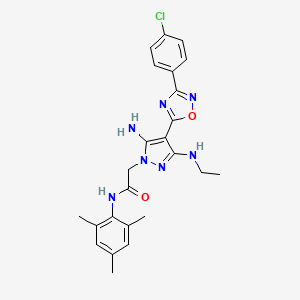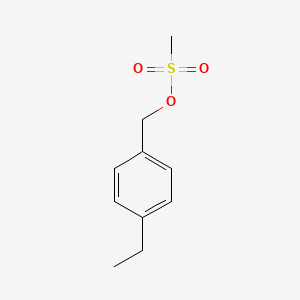
(4-Ethylphenyl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylphenyl)methyl methanesulfonate is an organic compound with the molecular formula C10H14O3S. It is a derivative of methanesulfonic acid and is characterized by the presence of an ethyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylphenyl)methyl methanesulfonate typically involves the reaction of (4-ethylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Ethylphenyl)methyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while reduction would yield an alcohol .
Wissenschaftliche Forschungsanwendungen
(4-Ethylphenyl)methyl methanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Ethylphenyl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl methanesulfonate: Similar in structure but lacks the phenyl ring.
Methyl methanesulfonate: Similar in structure but lacks the ethyl group on the phenyl ring.
Uniqueness: (4-Ethylphenyl)methyl methanesulfonate is unique due to the presence of both the ethyl group and the phenyl ring, which can influence its reactivity and applications. The combination of these functional groups makes it a versatile compound in various chemical reactions and research applications .
Eigenschaften
IUPAC Name |
(4-ethylphenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-3-9-4-6-10(7-5-9)8-13-14(2,11)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMROGQDCELKCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
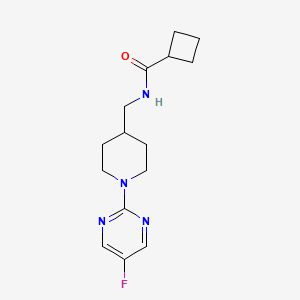
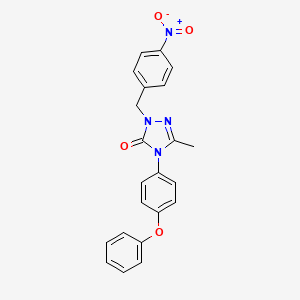
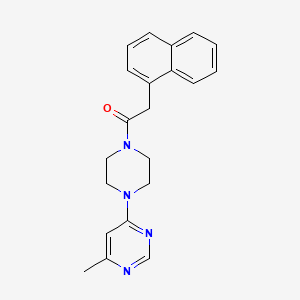
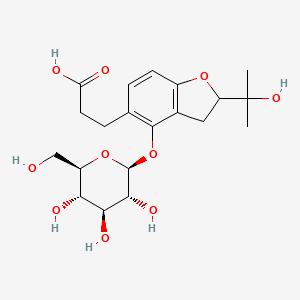
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)
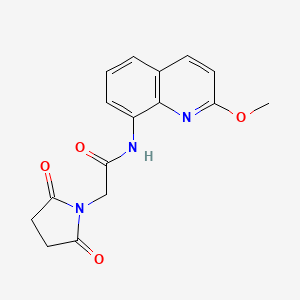
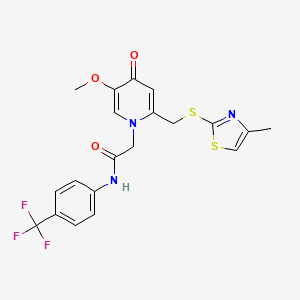
![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)
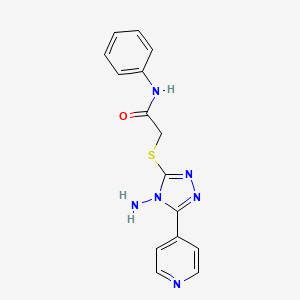
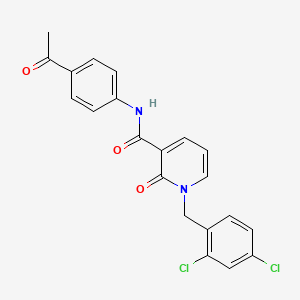
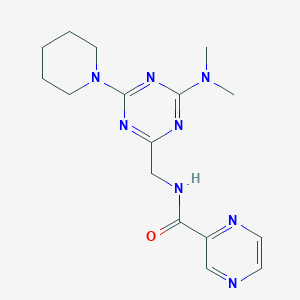
![2-(2-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide](/img/structure/B2467668.png)
